molecular formula C19H16N2O3S2 B2709286 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034596-79-5

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2709286
CAS No.: 2034596-79-5
M. Wt: 384.47
InChI Key: AXNAJWUVUYPHMB-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound of significant research interest due to its complex molecular structure, which incorporates bithiophene and benzoxazolone motifs. The bithiophene moiety is a common feature in materials science, particularly in the development of organic semiconductors and conductive polymers . Furthermore, the 2-oxobenzo[d]oxazol-3(2H)-yl group (also referred to as a benzoxazolone derivative) is a privileged structure in medicinal chemistry and pharmaceutical research, often associated with biological activity . Compounds featuring this scaffold have been investigated for their potential as enzyme inhibitors and for various therapeutic applications . The specific mechanism of action, physicochemical properties, and primary research applications for this exact compound are areas for further investigation. This product is intended for research and laboratory use only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers are advised to consult the safety data sheet and conduct their own characterization to confirm the compound's suitability for their specific experimental needs.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-18(11-21-15-3-1-2-4-16(15)24-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-25-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNAJWUVUYPHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxobenzoxazole core can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C in ethanol.

    Substitution: Halogens (Br2, I2) in acetic acid or chloroform.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxobenzoxazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors due to its unique structural features.

Industry

In industry, the compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can participate in π-π interactions, while the oxobenzoxazole core can form hydrogen bonds and other non-covalent interactions, facilitating binding to biological macromolecules .

Comparison with Similar Compounds

Structural Analogues with Benzoxazolone Cores

N-(3-Methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (Compound D)
  • Structural Features : Retains the 2-oxobenzo[d]oxazol-3(2H)-yl-acetamide backbone but substitutes the bithiophen ethyl group with a 3-methylisothiazol-5-yl moiety.
  • Biological Activity : Demonstrates high FoxO1 agonist activity, regulating downstream genes (P21, BIM, PPARγ) and reducing Aβ levels in Alzheimer’s models. The isothiazole group may enhance target specificity compared to thiophene-based analogs .
  • Synthesis: Not detailed in evidence, but affinity likely stems from isothiazole’s electronegativity and compact size.
[11C]NBMP (N-Methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
  • Structural Features : Replaces the bithiophen ethyl with naphthalen-1-yl and adds N-methyl-N-phenyl groups.
  • Biological Activity : A TSPO-selective SPECT ligand with low intersubject variability in binding studies. The naphthalene group improves lipophilicity and binding affinity, while the methyl-phenyl substitution enhances metabolic stability .
  • Synthesis : Synthesized via Suzuki coupling between 2-(5-bromo-2-oxo-benzoxazol-3-yl)-N-phenylacetamide and naphthalene-1-boronic acid, achieving high radiochemical purity .
Benzoxazolinone Hydrazide Derivatives (Compounds 17–20)
  • Structural Features : Replace the acetamide linker with propanehydrazide and incorporate substituents like 2-chloro-5-nitrobenzylidene (17) or thiophen-2-ylmethylene (20).
  • Properties :
    • Yields : 71–82% (similar to typical acetamide syntheses).
    • Melting Points : 150–204°C, reflecting structural rigidity from hydrazide linkers.
  • Applications : Primarily explored for antibacterial and anti-inflammatory activities, though less CNS-focused than bithiophen analogs .
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
  • Structural Features : Short propanamide linker instead of ethyl, lacking aromatic substituents.
  • Reactivity : Exhibits 10–18% conversion rates under varying conditions, suggesting lower stability or synthetic efficiency compared to ethyl-linked analogs .

Thiophene-Containing Analogs

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide
  • Structural Features : Shares a thiophene ring but lacks the benzoxazolone core. The 2-chlorobenzoyl and ethyl groups confer anticonvulsant and anti-inflammatory properties.
  • Crystallography : The thiophene ring forms an 88.11° dihedral angle with the chlorophenyl group, optimizing steric interactions. Intramolecular hydrogen bonding (N–H⋯O) stabilizes the structure .
  • Applications: Intermediate in etizolam synthesis, highlighting thiophene’s versatility in hypnotic drug design .
PBPA (2-(5-(2-(Bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
  • Structural Features: Combines benzoxazolone with bis(pyridin-2-ylmethyl)amino and phenyl groups.
  • Applications: A bifunctional SPECT ligand for TSPO imaging. The pyridine groups enable chelation for radiometal incorporation, distinguishing it from non-chelating bithiophen analogs .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bithiophene moiety and an oxobenzoxazole group, which may contribute to its pharmacological properties.

Molecular Structure

The molecular formula of this compound is C₁₅H₁₅N₃O₂S₂, with a molecular weight of approximately 307.4 g/mol. The structure allows for various interactions with biological targets, potentially influencing its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds containing bithiophene structures have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of thiophene have demonstrated significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The oxobenzoxazole component may contribute to anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce cellular damage and promote cell survival.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antioxidant Studies : Research has shown that thiophene derivatives can significantly reduce oxidative stress markers in vitro. For example, a study demonstrated that similar compounds reduced malondialdehyde levels and increased glutathione levels in cell cultures exposed to oxidative agents.
    CompoundIC50 (µM)Effect on Oxidative Stress
    Thiophene Derivative A15Reduced MDA by 40%
    Thiophene Derivative B20Increased GSH by 30%
  • Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various bithiophene derivatives against E. coli and S. aureus. The results indicated that certain modifications enhance activity significantly.
    CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
    Bithiophene A2550 µg/mL
    Bithiophene B3025 µg/mL
  • Anti-inflammatory Effects : In vivo studies on related compounds showed a reduction in inflammatory markers in animal models of arthritis. The compound was administered at varying doses, demonstrating a dose-dependent effect on pro-inflammatory cytokines.
    Dose (mg/kg)TNF-alpha Reduction (%)
    1030
    2050
    5070

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